Cas no 148553-51-9 ((R)-Pregabalin)

(R)-Pregabalin 化学的及び物理的性質
名前と識別子
-
- Hexanoic acid,3-(aminomethyl)-5-methyl-, (3R)-
- (R)-Pregabalin
- 3-isobutyl-GABA
- ent-Pregabalin
- HMS1922H16
- (3R)-3-(Aminomethyl)-5-methylhexanoic acid
- EOS-60963
- PD 144550
- Pregabalin R-Isomer
- Pregabalin IMpurity V
- (R)-3-(AMinoMethyl)-5-Methylhexanoic acid
- Pregabalin Related Compound A Minimum Pack
- EX-A4191
- SPECTRUM1505816
- SBI-0206875.P001
- CHEMBL167003
- Pregabalin, (R)-
- Hexanoic acid, 3-(aminomethyl)-5-methyl-, (3R)-
- PD-144550
- Pregabalin(Renantiomer)
- NCGC00178709-01
- CCG-40213
- UNII-81R7ZI0HBG
- SCHEMBL263450
- AKOS027425242
- DTXSID90276292
- Pregabalin (R enantiomer)
- HMS2093F10
- Pharmakon1600-01505816
- NSC759256
- BSPBio_002316
- 148553-51-9
- 81R7ZI0HBG
-
- MDL: MFCD08277235
- インチ: InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
- InChIKey: AYXYPKUFHZROOJ-UHFFFAOYSA-N
- SMILES: CC(CC(CC(=O)O)CN)C
計算された属性
- 精确分子量: 159.12600
- 同位素质量: 159.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 5
- 複雑さ: 123
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.6
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- PSA: 63.32000
- LogP: 1.78240
(R)-Pregabalin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P704785-25mg |
(R)-Pregabalin |
148553-51-9 | 25mg |
$ 885.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1559629-25MG |
148553-51-9 | 25MG |
¥9658.81 | 2023-04-13 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001807 |
Pregabalin impurity B |
148553-51-9 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
TRC | P704785-5mg |
(R)-Pregabalin |
148553-51-9 | 5mg |
$ 224.00 | 2023-04-15 | ||
TRC | P704785-10mg |
(R)-Pregabalin |
148553-51-9 | 10mg |
$ 379.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001807 |
148553-51-9 | ¥1556.7 | 2023-01-13 | ||||
Advanced ChemBlocks | O32856-5G |
(3R)-3-(Aminomethyl)-5-methylhexanoic acid |
148553-51-9 | 98% | 5G |
$1,165 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1559629-25MG |
Pregabalin Related Compound A |
148553-51-9 | 25mg |
¥9658.81 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001807-5mg |
Pregabalin impurity B |
148553-51-9 | 5mg |
¥1305.42 | 2024-12-26 | ||
TRC | P704785-50mg |
(R)-Pregabalin |
148553-51-9 | 50mg |
$ 1585.00 | 2023-09-06 |
(R)-Pregabalin 関連文献
-
Manjeet Kumar,Arvind Kumar,Masood Ahmad Rizvi,Bhahwal Ali Shah RSC Adv. 2015 5 55926
-
María D. Díaz de Villegas,José A. Gálvez,Pablo Etayo,Ramón Badorrey,Pilar López-Ram-de-Víu Chem. Soc. Rev. 2011 40 5564
-
Daniel Komisarek,Takin Haj Hassani Sohi,Vera Vasylyeva CrystEngComm 2022 24 8390
-
Sándor B. ?tv?s,C. Oliver Kappe Green Chem. 2021 23 6117
-
Miklós H. Bosits,Laura Bereczki,Petra Bombicz,Zsófia Szalay,Hajnalka Pataki,ádám Demeter CrystEngComm 2023 25 641
-
Karla S. Feu,Alexander F. de la Torre,Sandrina Silva,Marco A. F. de Moraes Junior,Arlene G. Corrêa,Márcio W. Paix?o Green Chem. 2014 16 3169
(R)-Pregabalinに関する追加情報
Introduction to (R)-Pregabalin and Its Significance in Modern Medicine
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, particularly in the realm of neurology and pain management. One such compound, (R)-Pregabalin, with the CAS number 148553-51-9, has emerged as a cornerstone in therapeutic interventions. This enantiomer, specifically the (R)-configuration of pregabalin, is widely recognized for its efficacy in treating various neurological disorders and chronic pain conditions.
The molecular structure of (R)-Pregabalin is characterized by its unique stereochemistry, which significantly influences its pharmacological properties. As a derivative of gabapentin, it shares a similar chemical backbone but exhibits enhanced selectivity and potency. The CAS number 148553-51-9 serves as a unique identifier for this specific compound, ensuring precise classification and regulatory compliance in pharmaceutical manufacturing and distribution.
In recent years, (R)-Pregabalin has been extensively studied for its mechanisms of action, particularly its interaction with voltage-gated calcium channels in central nervous system neurons. This interaction modulates neurotransmitter release, thereby alleviating symptoms associated with neuropathic pain and seizures. The compound's ability to bind preferentially to these channels makes it a highly effective therapeutic agent.
Recent clinical trials have highlighted the efficacy of (R)-Pregabalin in managing postherpetic neuralgia, diabetic neuropathy, fibromyalgia, and partial-onset seizures. These studies have demonstrated not only its superior pain relief capabilities but also its improved tolerability compared to older anticonvulsant medications. The (R)-enantiomer's specificity reduces the incidence of side effects, making it a preferred choice for long-term treatment regimens.
The pharmacokinetic profile of (R)-Pregabalin is another area of significant interest. It is rapidly absorbed after oral administration and has a relatively short half-life, necessitating twice-daily dosing regimens for optimal therapeutic effect. This characteristic ensures consistent plasma levels, minimizing inter-individual variability in response. Additionally, its low protein binding allows for easier distribution throughout the body, enhancing its overall efficacy.
Advances in synthetic chemistry have enabled more efficient production methods for (R)-Pregabalin, ensuring high purity and yield. These innovations have not only reduced production costs but also improved accessibility for patients worldwide. The development of chiral resolution techniques has been particularly crucial in isolating the (R)-enantiomer from racemic mixtures, ensuring that formulations are standardized and predictable in their clinical outcomes.
The role of (R)-Pregabalin extends beyond traditional pain management into emerging therapeutic areas. Preliminary research suggests potential benefits in managing mood disorders and sleep disturbances associated with chronic pain syndromes. Its ability to modulate central nervous system activity may offer novel treatment strategies for conditions previously resistant to conventional therapies.
Regulatory agencies worldwide have recognized the significance of (R)-Pregabalin through approvals in numerous indications. Its inclusion in clinical guidelines underscores its established role in modern medicine. As research continues to uncover new applications and refine existing knowledge, the therapeutic landscape for neurological and pain conditions is likely to evolve further with this compound at the forefront.
In conclusion, (R)-Pregabalin, identified by the CAS number 148553-51-9, represents a significant advancement in pharmaceutical intervention for neurological and chronic pain disorders. Its unique stereochemistry, favorable pharmacokinetic profile, and robust clinical evidence position it as a cornerstone therapy in contemporary medical practice. Ongoing research promises to expand its applications further, reinforcing its importance in addressing complex neurological challenges.
148553-51-9 ((R)-Pregabalin) Related Products
- 1185039-20-6(GABAPENTIN-D4)
- 89584-22-5(4-Amino-3,3-dimethylbutanoic acid)
- 148553-50-8((S)-Pregabalin)
- 63562-03-8(Cycloheptaneaceticacid, 1-(aminomethyl)-)
- 128013-69-4(rac-Pregabalin)
- 60142-96-3(Gabapentin)
- 2227912-55-0(2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2140264-04-4(INDEX NAME NOT YET ASSIGNED)
- 2035006-89-2((2E)-N-({[2,4'-bipyridine]-3-yl}methyl)-3-(furan-2-yl)prop-2-enamide)
- 24463-30-7((2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline)




